molecular formula C11H9BrN2O B1607049 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one CAS No. 61938-65-6

7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one

Cat. No.: B1607049
CAS No.: 61938-65-6
M. Wt: 265.11 g/mol
InChI Key: UJZLOVUMOQAAGK-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one: is a heterocyclic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and a fused pyrroloquinazolinone structure. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-(3-butenyl)quinazolin-4(3H)-ones as starting materials. These compounds undergo proton- and halogen-induced cyclizations in the presence of acids such as hydrochloric acid, trifluoroacetic acid, sulfuric acid, polyphosphoric acid, or trifluoromethanesulfonic acid, and halogenating agents like iodine, bromine, N-iodosuccinimide, or N-bromosuccinimide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or other strong bases can be used to facilitate nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Cyclization Reactions: Acidic or basic conditions can be employed to promote cyclization reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolinone derivatives, while oxidation reactions can produce quinazolinone derivatives with different oxidation states.

Scientific Research Applications

Chemistry: 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Quinazolinone derivatives, including this compound, have shown potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, quinazolinone derivatives are known to inhibit certain enzymes and receptors, which can result in anticancer and antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromo-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one imparts unique chemical and biological properties to the compound. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZLOVUMOQAAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)Br)C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357441
Record name Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61938-65-6
Record name Pyrrolo[2,1-b]quinazolin-9(1H)-one, 7-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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